molecular formula C9H17NO4 B148309 Boc-L-alanine methyl ester CAS No. 28875-17-4

Boc-L-alanine methyl ester

Cat. No. B148309
CAS RN: 28875-17-4
M. Wt: 203.24 g/mol
InChI Key: GJDICGOCZGRDFM-LURJTMIESA-N
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Description

Boc-L-alanine methyl ester (BAME) is an organic compound that is widely used in the synthesis of peptides, amino acids, and other biomolecules. It is a versatile reagent, and is commonly used in a variety of laboratory experiments. BAME is a colorless solid that is soluble in organic solvents such as ethanol, methanol, and acetonitrile. It is a derivative of L-alanine, and is used as a protecting group for the carboxyl group of the amino acid.

Scientific Research Applications

  • Polymer Synthesis

    • Boc-L-alanine methyl ester is used in the synthesis of cationic methacrylate polymers containing chiral amino acid moieties. These polymers exhibit controlled molecular weight and narrow molecular weight distribution, useful in drug delivery systems (Kumar, Roy, & De, 2012).
  • Anticancer Research

    • In anticancer research, this compound has been utilized in synthesizing betulin derivatives. These derivatives exhibit specific cytotoxicity against epidermoid carcinoma cells, suggesting potential in cancer treatment (Drąg-Zalesińska et al., 2015).
  • pH-Responsive Materials

    • This compound is instrumental in creating pH-responsive chiral polymers and self-assembled block copolymers. These materials are interesting for drug delivery applications due to their pH responsiveness (Bauri, Roy, Pant, & De, 2013).
  • Molecular Encapsulation

    • It has been used in studies involving molecular encapsulation, demonstrating the ability to bind N-alpha-protected amino acid esters within a self-assembled cylindrical capsule, which has implications in molecular recognition and sensor design (Hayashida, Šebo, & Rebek, 2002).
  • Enzymatic Studies

    • In enzymatic studies, this compound has been used to analyze elastase-like enzymes in human neutrophils, contributing to the understanding of enzyme activity and localization in cells (Clark, Vaughan, Aiken, & Kagan, 1980).
  • Chemical Synthesis

    • This compound is also relevant in the chemical synthesis of complex molecules, such as in the preparation of DNA-binding polyamides, highlighting its utility in molecular design and synthetic chemistry (Baird & Dervan, 1996).

Mechanism of Action

Target of Action

Boc-L-alanine methyl ester, also known as Boc-Ala-OMe, is a derivative of the amino acid alanine . It is primarily used as a building block in the synthesis of peptides and peptidomimetics . Therefore, its primary targets are the peptide chains where it is incorporated.

Mode of Action

Boc-Ala-OMe interacts with its targets (peptide chains) through a process known as peptide synthesis . The compound serves as a protected form of L-alanine, which can be selectively deprotected and used for the introduction of L-alanine into peptide chains .

Biochemical Pathways

The biochemical pathways affected by Boc-Ala-OMe are those involved in peptide synthesis . The compound, serving as a protected form of L-alanine, is incorporated into peptide chains, thereby influencing the structure and function of the resulting peptides.

Result of Action

The molecular and cellular effects of Boc-Ala-OMe’s action are primarily seen in the peptides that it helps synthesize . By serving as a building block in peptide synthesis, Boc-Ala-OMe can influence the structure and function of these peptides, which can have various effects depending on the specific peptide and its role in the body.

Action Environment

The action, efficacy, and stability of Boc-Ala-OMe can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by factors such as temperature, pH, and the presence of other molecules. Additionally, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability .

Safety and Hazards

Boc-L-alanine methyl ester should be handled with care. Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Use of non-sparking tools is recommended. It should be stored away from heat and sources of ignition .

Future Directions

Boc-L-alanine methyl ester continues to play an important role in peptide synthesis . It is ranked as “one of the most commonly used protective groups for amines” . Future research may focus on further optimizing the synthesis process and exploring new applications of this compound.

Biochemical Analysis

Biochemical Properties

Boc-L-alanine methyl ester plays a pivotal role in the synthesis of multifunctional targets, especially in peptide synthesis It interacts with various enzymes, proteins, and other biomolecules during these processes The nature of these interactions is often determined by the specific biochemical reactions in which this compound is involved

Molecular Mechanism

The molecular mechanism of action of this compound largely involves its role as a protected form of L-alanine in peptide synthesis It can exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDICGOCZGRDFM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446058
Record name Boc-L-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28875-17-4
Record name Boc-L-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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